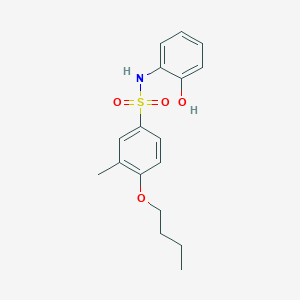![molecular formula C19H24N2O4S B273287 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as Pimavanserin, is a drug that has been developed for the treatment of psychosis associated with Parkinson's disease. It is a selective serotonin inverse agonist and antagonist that acts on the 5-HT2A receptor.
Wirkmechanismus
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine acts as a selective serotonin inverse agonist and antagonist that acts on the 5-HT2A receptor. It has a high affinity for this receptor and blocks its activation by serotonin. This results in a reduction of the hallucinatory and delusional symptoms associated with Parkinson's disease psychosis.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile with a long half-life and low potential for drug interactions. It is well-tolerated by patients and has a low incidence of adverse effects. This compound does not appear to have a significant effect on motor function in patients with Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It has a well-defined mechanism of action and is highly selective for the 5-HT2A receptor. This compound has also been shown to be effective in animal models of Parkinson's disease psychosis. However, the limitations of this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in the treatment of neuropsychiatric disorders. Further research is needed to determine its efficacy in the treatment of other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. Additionally, the development of new drugs that target the 5-HT2A receptor may lead to the discovery of more effective treatments for neuropsychiatric disorders. Finally, the use of this compound in combination with other drugs may lead to improved outcomes for patients with Parkinson's disease psychosis.
Synthesemethoden
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 4-methoxybenzaldehyde with 1-(2-methoxy-5-methylphenyl)sulfonyl)piperazine in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-bromoanisole in the presence of a palladium catalyst to produce this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of psychosis associated with Parkinson's disease. Clinical trials have demonstrated its efficacy in reducing hallucinations and delusions in patients with Parkinson's disease psychosis. This compound has also been investigated for its potential use in the treatment of other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
Molekularformel |
C19H24N2O4S |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O4S/c1-15-4-9-18(25-3)19(14-15)26(22,23)21-12-10-20(11-13-21)16-5-7-17(24-2)8-6-16/h4-9,14H,10-13H2,1-3H3 |
InChI-Schlüssel |
GVPWRHSLVZZGMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)







